molecular formula C19H18N2O4S B2989416 ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate CAS No. 102174-67-4

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

Cat. No. B2989416
CAS RN: 102174-67-4
M. Wt: 370.42
InChI Key: QWFFNPUNYLOACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiazines . It is a derivative of the benzothiazine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazine ring attached to an acetyl group and an amino group . The benzothiazine ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .

Scientific Research Applications

Antimicrobial Applications

New quinazoline derivatives, synthesized for their potential antimicrobial activities, demonstrate the relevance of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate and related compounds in developing new antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and infection control (Desai, Shihora, & Moradia, 2007).

Antiplatelet and Anticoagulant Properties

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, including compounds related to the ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate structure, have been identified as non-peptide protease-activated receptor 4 (PAR4) antagonists. These derivatives exhibit selective anti-PAR4 activity, contributing to the development of new antiplatelet drug candidates (Chen et al., 2008).

Mechanism of Action

Target of Action

The primary target of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO can lead to an increase in these neurotransmitters, which can have various effects on mood and behavior.

Mode of Action

This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain. The compound’s unique structure, particularly the presence of the 1,4-benzothiazin-2-yl group, is likely key to its interaction with MAO .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. Primarily, it impacts the metabolic pathway of various neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft. This can enhance neurotransmission and lead to various downstream effects, including potential mood elevation .

Result of Action

The result of the action of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO. This can lead to changes in mood and behavior. The exact molecular and cellular effects would depend on a variety of factors, including the specific neurotransmitters involved and the individual’s overall brain chemistry .

Action Environment

The action, efficacy, and stability of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH of the environment, and the presence of certain enzymes or transport proteins. Additionally, individual factors such as genetics, age, and overall health can also impact the compound’s action .

properties

IUPAC Name

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-25-19(24)12-7-9-13(10-8-12)20-17(22)11-16-18(23)21-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFFNPUNYLOACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.